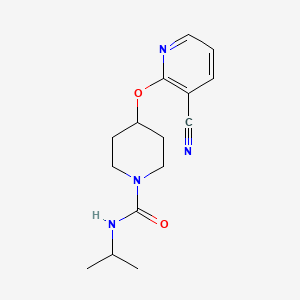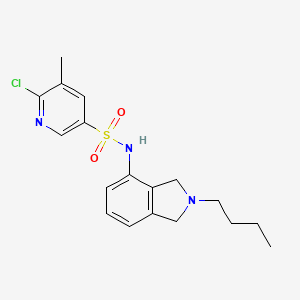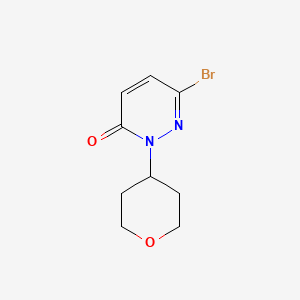
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one, also known as 6-Bromo-2-THP, is an organic compound that has been of great interest to researchers in recent years. Its unique chemical structure gives it a wide range of potential applications in the fields of chemistry, biology, and medicine.
Scientific Research Applications
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP has been widely studied for its potential applications in various fields. In organic chemistry, it has been used as a starting material for the synthesis of various heterocyclic compounds. In biochemistry, it has been used in the study of enzyme-catalyzed reactions and as a substrate for various enzymes. In pharmacology, it has been used to study the mechanism of action of various drugs.
Mechanism of Action
The exact mechanism of action of 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and cyclooxygenase. It has also been suggested that it may act as a modulator of other enzymes, such as proteases, lipases, and phosphatases.
Biochemical and Physiological Effects
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain cancer cells, as well as induce apoptosis in these cells. It has also been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties. In vivo studies have shown that it can reduce the levels of certain hormones, such as cortisol and testosterone, as well as reduce the levels of certain enzymes, such as lipoprotein lipase and cyclooxygenase.
Advantages and Limitations for Lab Experiments
The synthesis of 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP is relatively simple and cost-effective, making it suitable for laboratory use. However, it is important to note that the compound is highly toxic and should be handled with care. In addition, the compound is sensitive to light and should be stored in a dark, cool, and dry place.
Future Directions
The potential applications of 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP are vast and still largely unexplored. In the future, it could be used in the development of new drugs for the treatment of various diseases, such as cancer and inflammation. It could also be used to study the mechanism of action of existing drugs, as well as to develop new drugs with improved efficacy. Additionally, it could be used to study the effects of various environmental toxins on the human body. Finally, it could be used to develop new methods for the synthesis of heterocyclic compounds.
Synthesis Methods
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP can be synthesized from the reaction of 2-aminopyridine with 4-bromo-2-tetrahydropyran in the presence of an acid catalyst. The reaction is carried out at room temperature, and the product is isolated and purified by recrystallization. This synthesis method is simple and cost-effective, making it suitable for laboratory use.
properties
IUPAC Name |
6-bromo-2-(oxan-4-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-1-2-9(13)12(11-8)7-3-5-14-6-4-7/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJANGPSLVCQWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=O)C=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2791693.png)
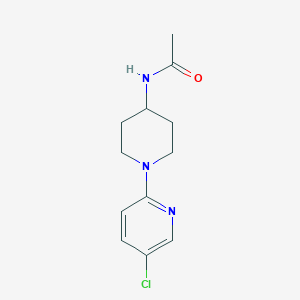
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2791696.png)
![N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide](/img/structure/B2791699.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2791701.png)
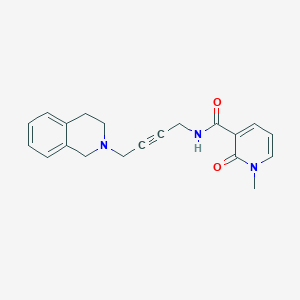
![Benzo[d][1,3]dioxol-5-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2791709.png)
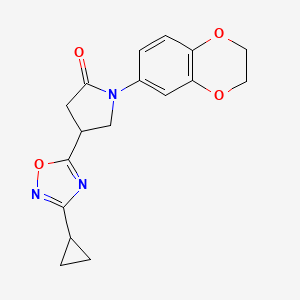
![1-(3-Ethylphenyl)-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2791711.png)
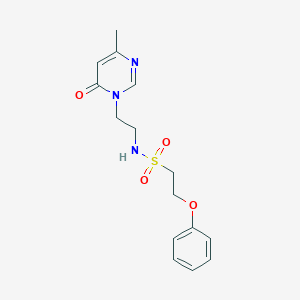
![N-[5-Methyl-1-(oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2791714.png)
